molecular formula C10H11F2N B1432656 7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline CAS No. 1783624-20-3

7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline

Cat. No. B1432656
M. Wt: 183.2 g/mol
InChI Key: PGOLXTGHMFUFNX-UHFFFAOYSA-N
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Description

Difluoromethyl groups are of considerable interest in diverse fields of science because of their unique physical and chemical properties . They are often used in the synthesis of pharmaceuticals, agrochemicals, and materials science .


Synthesis Analysis

The synthesis of compounds containing the difluoromethyl group often involves the use of difluoromethylation reagents . For example, Difluoromethyl triflate (HCF 2 OTf) is an easy-to-handle, air-stable, and non-ozone-depleting liquid reagent for difluoromethylation .


Molecular Structure Analysis

The molecular structure of difluoromethyl-containing compounds can be influenced by the biological environment . DFT calculations have revealed that the biological environment changes the molecular structure of difluoromethyl-containing compounds only slightly .


Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level .

Scientific Research Applications

Application in Phenylethanolamine N-Methyltransferase Inhibition

7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline and similar compounds have been explored for their role in inhibiting Phenylethanolamine N-Methyltransferase (PNMT). Fluorination of the methyl group in these compounds affects their pK(a) and affinity for the alpha(2)-adrenoceptor. This aspect is crucial in developing selective PNMT inhibitors. The balance of steric and pK(a) properties in these compounds enhances their selectivity and potency as PNMT inhibitors, demonstrating the potential for therapeutic applications (Grunewald et al., 2006).

Importance in Natural Products and Pharmaceutical Synthesis

Tetrahydroquinolines, including the 7-(Difluoromethyl) variant, are key structural elements in many natural products and have significant commercial applications, particularly in pharmaceutical and agrochemical synthesis. Their role in bioactive alkaloids and antibacterial drugs, like flumequine, underscores their importance in medicinal chemistry (Wang et al., 2009).

Synthesis of Fluorinated Tetrahydroquinolines

Synthesis strategies for creating fluorinated 4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinolines have been developed, highlighting the versatility of the tetrahydroquinoline framework in incorporating fluorinated groups. This has implications for creating compounds with desired pharmacological properties (Méndez & Kouznetsov, 2002).

Role in NF-κB Inhibition and Anticancer Activity

Novel derivatives of 1,2,3,4-tetrahydroquinolines, such as those incorporating difluoromethyl groups, have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity. Their cytotoxicity against various human cancer cell lines has been a subject of study, indicating potential in cancer therapy (Jo et al., 2016).

Utilization in C1-Difluoromethylation of Tetrahydroisoquinolenes

Efficient C1-difluoromethylation techniques using tetrahydroisoquinolenes, closely related to tetrahydroquinolines, have been developed. This process allows access to a variety of C1-difluoro(phenylsulfanyl)methylated tetrahydroisoquinoline adducts, expanding the scope of fluorinated heterocyclic compounds in medicinal chemistry (Punirun et al., 2018).

Safety And Hazards

The safety data sheets of difluoromethyl-containing compounds like Dichloromethane and 1,1-Difluoroethane indicate that they are hazardous and require careful handling .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, with the development of new reagents and methods . Future research will likely focus on improving the efficiency and selectivity of these reactions, as well as exploring new applications in pharmaceuticals and materials science .

properties

IUPAC Name

7-(difluoromethyl)-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2N/c11-10(12)8-4-3-7-2-1-5-13-9(7)6-8/h3-4,6,10,13H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOLXTGHMFUFNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)C(F)F)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
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7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
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7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline
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Reactant of Route 6
7-(Difluoromethyl)-1,2,3,4-tetrahydroquinoline

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